molecular formula C20H2Cl4I4Na2O5 B541820 Rose Bengal CAS No. 632-69-9

Rose Bengal

Cat. No. B541820
CAS RN: 632-69-9
M. Wt: 1017.6 g/mol
InChI Key: UWBXIFCTIZXXLS-UHFFFAOYSA-L
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Description

Rose Bengal is a red or rose color dye and is anionic in nature. It is a 4,5,6,7-tetrachloro 2′,4′,5′,7′-tetraiodo derivative of fluorescein . It is widely used to detect damage to the ocular surface epithelium in ocular surface diseases such as dry eye and herpetic keratitis .


Synthesis Analysis

Rose Bengal has been extensively employed in organic chemistry over the last few years . In visible light mediated reactions, this photoredox catalyst operates through multiple pathways and has the ability to provide distinctly different and valuable results . The most significant of these results are bond creation, bond functionalization, particularly for C–H and C–heteroatom bonds, and cross couplings .


Molecular Structure Analysis

Rose Bengal can exist in at least three different structural forms: the lactone form, the zwitterionic form, and the quinoidal form . The molecule consists of a benzene and a xanthene moiety which have substituents determining the photophysical properties .


Chemical Reactions Analysis

Rose Bengal has been widely applied as a photocatalyst in organic synthesis due to its low cost and easy accessibility . In this review, we summarize the key photophysical properties of the dye and its synthetic applications in the formation of C–C and C–X (N, O, S, P, Si, and Se) bonds .


Physical And Chemical Properties Analysis

The photophysical and photochemical properties of rose bengal (RB) in degassed aqueous and acetonitrile solutions were studied using steady-state and transient absorption spectroscopies . This comprehensive investigation provides detailed information about the kinetics and the optical properties of all intermediates involved: the triplet excited state and the oxidized and reduced forms of RB .

Scientific Research Applications

  • Organic Chemistry

    • Rose Bengal has been extensively employed in organic chemistry over the last few years . It operates as a photoredox catalyst in visible light mediated reactions through multiple pathways .
    • The most significant results of these reactions are bond creation, bond functionalization, particularly for C–H and C–heteroatom bonds, and cross couplings .
    • It is crucial to study these cases whenever these bond formations and couplings lead to the formation of heterocyclic compounds or their functionalization .
  • Medicinal Chemistry

    • Rose Bengal has shown synthetic potential for the synthesis and site selective functionalization of nitrogen-containing heterocycles .
    • The diverse biological activity and medicinal applications of heterocyclic compounds is an extensively explored area .
  • Cancer Research

    • Rose Bengal is a photosensitizer used in anti-cancer photodynamic therapy (PDT) .
    • The specific excitation of this photosensitizer allows the production of singlet oxygen and oxygen reactive species that kill tumor cells .
  • Microbiology

    • Rose Bengal is also used in anti-bacterial photodynamic therapy .
    • Similar to its application in cancer research, the production of singlet oxygen and oxygen reactive species is used to kill bacteria .
  • Ophthalmology

    • Rose Bengal is a xanthenic dye approved as an ocular diagnostic stain .
    • It is used in the diagnosis of dry eye and other ocular surface disorders .
  • Environmental Science

    • Rose Bengal has applications in wastewater treatment, fine chemical synthesis, and photodynamic applications such as blood sterilization and sunlight-activated herbicides and insecticides .
  • Photocatalysis

    • Rose Bengal is a well-known photocatalyst . It harnesses visible light and operates through multiple pathways to provide distinctly different and valuable results .
    • It’s used in various reactions including bond creation, bond functionalization, particularly for C–H and C–heteroatom bonds, and cross couplings .
  • Synthesis of Nitrogen-Containing Heterocycles

    • Rose Bengal has shown synthetic potential for the synthesis and site selective functionalization of nitrogen-containing heterocycles .
    • The diverse biological activity and medicinal applications of heterocyclic compounds is an extensively explored area .
  • Wastewater Treatment

    • Rose Bengal has applications in wastewater treatment .
    • It’s used in photodynamic applications such as blood sterilization and sunlight-activated herbicides and insecticides .
  • Blood Sterilization

    • Rose Bengal is used in blood sterilization .
    • It’s used in photodynamic applications such as wastewater treatment and sunlight-activated herbicides and insecticides .
  • Sunlight-Activated Herbicides and Insecticides

    • Rose Bengal is used in sunlight-activated herbicides and insecticides .
    • It’s used in photodynamic applications such as wastewater treatment and blood sterilization .
  • Cytotoxic Agent

    • Rose Bengal is cytotoxic against cancers and microbes .
    • It is a photosensitizer drug .
  • Fine Chemical Synthesis

    • Rose Bengal has been used in the synthesis of fine chemicals .
    • It’s used in photodynamic applications such as wastewater treatment, blood sterilization, and sunlight-activated herbicides and insecticides .
  • Sunlight-Activated Herbicides

    • Rose Bengal is used in sunlight-activated herbicides .
    • It’s used in photodynamic applications such as wastewater treatment and blood sterilization .
  • Sunlight-Activated Insecticides

    • Rose Bengal is used in sunlight-activated insecticides .
    • It’s used in photodynamic applications such as wastewater treatment and blood sterilization .
  • Visible Light Mediated Reactions

    • The visible light harnessing ability of Rose Bengal, an organic dye, has been extensively employed in organic chemistry over the last few years .
    • In visible light mediated reactions, this photoredox catalyst operates through multiple pathways and has the ability to provide distinctly different and valuable results .
  • Bond Creation and Functionalization

    • The most significant of these results are bond creation, bond functionalization, particularly for C–H and C–heteroatom bonds, and cross couplings .
    • It is crucial to study these cases whenever these bond formations and couplings lead to the formation of heterocyclic compounds or their functionalization .
  • Synthesis and Site Selective Functionalization of Nitrogen Containing Heterocycles

    • This review primarily attempts to demonstrate the synthetic potential of Rose Bengal for synthesis and site selective functionalization of nitrogen containing heterocycles .

Future Directions

The clinical applications of rose bengal as injectable formulation under the name PV-10 in melanoma, breast cancer and skin conditions such as eczema and psoriasis are being investigated in clinical trials . The future directions in larynx tumor PDT with the use of upconversion nanoparticles (UPCNP) is also discussed .

properties

IUPAC Name

disodium;4,5,6,7-tetrachloro-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H4Cl4I4O5.2Na/c21-9-7-8(10(22)12(24)11(9)23)20(33-19(7)31)3-1-5(25)15(29)13(27)17(3)32-18-4(20)2-6(26)16(30)14(18)28;;/h1-2,29-30H;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQREHTWEUECQT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1I)[O-])I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)[O-])I.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H2Cl4I4Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4159-77-7 (Parent)
Record name Rose Bengal disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4022814
Record name Acid Red 94 disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1017.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark violet solid; [Sigma-Aldrich MSDS]
Record name Rose Bengal disodium salt
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Product Name

Xantryl

CAS RN

632-69-9
Record name Rose Bengal disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acid Red 94 disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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